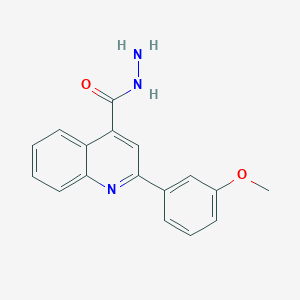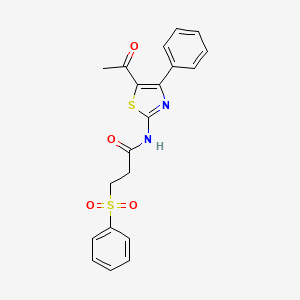
4-(二乙氨基)-N-(5-((4-硝基苯基)磺酰)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of sulfonamide derivatives is a topic of interest due to their potential biological activities. In the first paper, the authors report the synthesis of two sulfonamide derivatives, specifically 4-Bromo-N-(1H-tetrazol-5-yl)benzenesulfonamide and 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide. These compounds were synthesized and then subjected to biological evaluation. The synthesis involved the use of Density Functional Theory (DFT) calculations to investigate the molecular and electronic structures, which assisted in spectral assignments and provided structural and spectroscopic information . The second paper describes the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one by cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. An improved procedure for the preparation of intermediate 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides was proposed, which includes selective acylation and sulfonylation steps .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of the synthesized sulfonamide derivatives were analyzed using DFT calculations. The conformational analysis was completed to obtain stable structures, and the simulated 1H NMR and FT–IR spectra were compared with experimental results. The charge transfer within the molecules and the most probable sites for electrophilic and nucleophilic attack were explored . The molecular structure of the [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives synthesized in the second paper was not detailed, but the use of electron-withdrawing substituents in the synthesis suggests a focus on creating compounds with specific electronic properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the sulfonamide derivatives in the first paper include the use of DFT to predict and analyze the reactivity of the compounds. The molecular docking results supported the experimental observations and provided insights into the binding affinities of the compounds with selected enzymes . The second paper does not provide detailed chemical reaction mechanisms but mentions the use of cyclocondensation and selective acylation as key steps in the synthesis of the derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from spectroscopic data and biological evaluations. The compound 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide was found to be a highly active antibacterial agent against both Gram-positive and Gram-negative bacteria. It was also identified as a moderate inhibitor of the Carbonic Anhydrase enzyme. The physical properties such as solubility, melting point, or stability were not explicitly mentioned in the abstracts provided . The second paper does not discuss the physical and chemical properties of the synthesized derivatives .
科学研究应用
聚合物研究中的合成和表征
已探索了与4-(二乙氨基)-N-(5-((4-硝基苯基)磺酰)噻唑-2-基)苯甲酰胺相关的化合物在聚合物研究中的应用。值得注意的是,Mehdipour-Ataei 和 Hatami (2007) 合成了包含柔性砜、硫化物和酰胺单元的新型二胺单体。然后将该单体用于形成聚酰亚胺,其热行为、热稳定性、溶解性和固有粘度均得到表征 (Mehdipour-Ataei & Hatami, 2007).
心脏研究中的电生理活性
在心脏研究中,类似于4-(二乙氨基)-N-(5-((4-硝基苯基)磺酰)噻唑-2-基)苯甲酰胺的化合物显示出显着的活性。摩根等人。(1990) 报告了 N-取代咪唑基苯甲酰胺的合成和心脏电生理活性,该化合物在体外浦肯野纤维测定中显示出与其他选择性 III 类药物相当的效力 (Morgan et al., 1990).
碳酸酐酶抑制剂
已研究了与4-(二乙氨基)-N-(5-((4-硝基苯基)磺酰)噻唑-2-基)苯甲酰胺在结构上相关的化合物作为碳酸酐酶的抑制剂。乌鲁斯等人。(2013) 合成了新型吖啶磺酰胺化合物,并研究了它们作为碳酸酐酶同工型的抑制剂,发现纳摩尔范围内的抑制效应 (Ulus et al., 2013).
抗菌和抗真菌活性
Sych 等人。(2019) 通过合成包括 N-(二乙基磺酰基)-N-(5-乙基-1,3,4-噻二唑-2-基)苯甲酰胺在内的衍生物,扩展了磺酰基取代的含氮杂环体系的范围。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出敏感性,并对白色念珠菌具有抗真菌活性 (Sych et al., 2019).
属性
IUPAC Name |
4-(diethylamino)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-3-23(4-2)15-7-5-14(6-8-15)19(25)22-20-21-13-18(30-20)31(28,29)17-11-9-16(10-12-17)24(26)27/h5-13H,3-4H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIOAXIRLTXGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

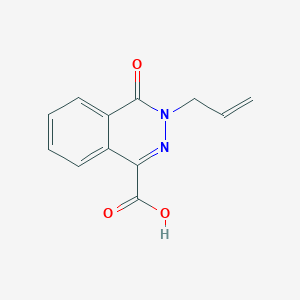
![1-{2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B2518709.png)
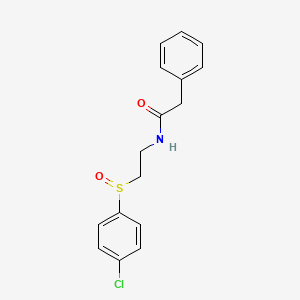
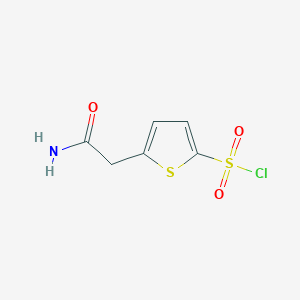
![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)
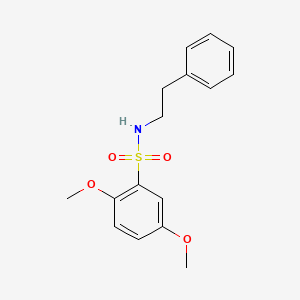
![5-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2518718.png)
![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)

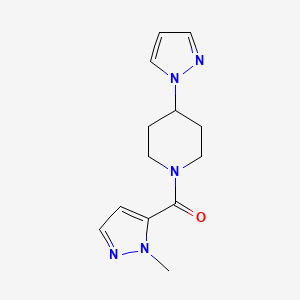
![N-(2-bromo-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2518728.png)
